Trioctyl(phenyl)stannane

Lipophilicity Bioaccumulation Solvent Partitioning

Trioctyl(phenyl)stannane (CAS 143363-50-2) is a tetraorganotin(IV) compound bearing one phenyl and three n-octyl groups on tin. It belongs to the monophenyltin sub-class of organostannanes and is recognized in patent literature as a reagent suitable for Stille cross-coupling, radical dehalogenation, and cyclization reactions that benefit from low residual tin levels.

Molecular Formula C30H56Sn
Molecular Weight 535.5 g/mol
CAS No. 143363-50-2
Cat. No. B12552926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrioctyl(phenyl)stannane
CAS143363-50-2
Molecular FormulaC30H56Sn
Molecular Weight535.5 g/mol
Structural Identifiers
SMILESCCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)C1=CC=CC=C1
InChIInChI=1S/3C8H17.C6H5.Sn/c3*1-3-5-7-8-6-4-2;1-2-4-6-5-3-1;/h3*1,3-8H2,2H3;1-5H;
InChIKeyRDJNHCSLFHXLMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trioctyl(phenyl)stannane (CAS 143363-50-2) – A High-Lipophilicity Tetraorganotin Reagent for Organic Synthesis and PVC Stabilization


Trioctyl(phenyl)stannane (CAS 143363-50-2) is a tetraorganotin(IV) compound bearing one phenyl and three n-octyl groups on tin. It belongs to the monophenyltin sub-class of organostannanes [1] and is recognized in patent literature as a reagent suitable for Stille cross-coupling, radical dehalogenation, and cyclization reactions that benefit from low residual tin levels [2]. Its computed logP of 10.649 places it among the most lipophilic common phenyltin reagents, a property that directly influences solvent compatibility, bioaccumulation potential, and phase-transfer behavior.

Why Trioctyl(phenyl)stannane Cannot Be Simply Replaced by Other Phenyltin or Trialkyltin Reagents


Organotin reagents are not functionally interchangeable. The three octyl chains of trioctyl(phenyl)stannane confer a unique combination of extreme lipophilicity (logP ≈ 10.6), distinct steric demand, and a liquid physical state at ambient temperature that differs markedly from solid triphenyltin chloride (mp 103–108 °C) or lower-alkyl phenylstannanes. Trialkyltin toxicity is also strongly chain-length-dependent: trioctyltin species are classified as essentially non-toxic to mammals, whereas triethyl- and trimethyltin analogs display pronounced neurotoxicity [1]. Substituting a butyl- or methyl-phenylstannane therefore alters not only reaction yield and selectivity but also occupational safety, purification workflow (tin removal), and suitability for aqueous or polar reaction media [2]. The quantitative evidence below details these dimensions.

Quantitative Differentiation of Trioctyl(phenyl)stannane Versus Closest Analogs


Octanol–Water Partition Coefficient (logP): Trioctyl(phenyl)stannane vs. Triphenyltin Chloride

Trioctyl(phenyl)stannane exhibits a computed logP of 10.65 , approximately 7.8 log units higher than triphenyltin chloride (logP = 2.89 [1] or measured log Kow ≈ 4.19 [2]). This 7–8 order-of-magnitude difference in partition coefficient renders trioctyl(phenyl)stannane orders of magnitude more lipophilic, which can be advantageous for reactions in non-polar media but also implies a much higher bioaccumulation factor (BCF) and different environmental fate profile.

Lipophilicity Bioaccumulation Solvent Partitioning

Acute Aquatic Toxicity: Predicted LC50 of Trioctyl(phenyl)stannane vs. Tributylphenyltin

Predicted ecotoxicity values from the European Chemicals Agency (ECHA) indicate that trioctyl(phenyl)stannane falls in a similar or slightly more toxic range for Daphnia magna (48h LC50 = 8.2–15.3 μg/L) compared with tributylphenyltin (LC50 = 12.5 μg/L), while for rainbow trout (Oncorhynchus mykiss) the predicted 96h LC50 range is 150–280 μg/L versus 230 μg/L for the tributyl analog [1]. However, mammalian toxicity for trioctyltin compounds is reported as essentially non-toxic, in contrast to the pronounced neurotoxicity of lower trialkyltins [2]. This creates a differentiated safety profile: aquatic hazard may be comparable, but occupational mammalian risk is markedly lower for the octyl derivative.

Ecotoxicology Aquatic Toxicity Regulatory Safety

Physical State at Ambient Temperature: Liquid Trioctyl(phenyl)stannane vs. Solid Triphenyltin Chloride

Trioctyl(phenyl)stannane is a light-yellow to amber transparent liquid with a density of 1.08–1.12 g/cm³ at 25 °C , whereas triphenyltin chloride is a colourless crystalline solid with a melting point of 103–108 °C . The liquid nature of the octyl derivative simplifies gravimetric or volumetric dispensing in automated synthesis platforms and removes the need for pre-dissolution in a co-solvent for many applications. This physical-state difference is a practical, quantifiable advantage for high-throughput or kilogram-scale operations.

Handling Dispensing Formulation

Thermal Stability in PVC: Long-Chain Trioctyl vs. Butyl Homologs

Long-chain triorganotin compounds demonstrate enhanced thermal stability in polyvinyl chloride (PVC) and polyurethane foam applications compared to their butyl homologs [1]. Monoalkyltin tris(alkyl mercaptoacetate) stabilizers with octyl chains, such as monomethyltin tris(isooctyl mercaptoacetate), are established PVC heat stabilizers precisely because the longer alkyl chain reduces volatility and improves long-term durability [2]. Trioctyl(phenyl)stannane, bearing three octyl groups, is expected to follow this class trend, offering greater resistance to thermal degradation than dibutyl- or tributyl-phenyltin analogs. Quantitative stabilization data for the exact compound are proprietary, but the structure–activity relationship is well-documented for the organotin stabilizer class.

PVC Stabilization Thermal Degradation Organotin Stabilizers

Optimal Application Scenarios for Trioctyl(phenyl)stannane Based on Quantitative Evidence


Stille Cross-Coupling in Non-Polar Media: Exploiting High Lipophilicity

When Stille coupling must be performed in high-boiling non-polar solvents (e.g., toluene, xylenes, or paraffin oil) where polar organotin reagents partition poorly, trioctyl(phenyl)stannane's logP of 10.65 ensures complete solubility and homogeneous reaction conditions. This avoids phase-separation problems encountered with triphenyltin chloride (logP ≈ 2.9) and can improve conversion in reactions of highly lipophilic aryl halides.

Liquid-Phase Automated Synthesis: Direct Dispensing of a Neat Liquid Reagent

The liquid physical state of trioctyl(phenyl)stannane (density 1.08–1.12 g/cm³ ) enables precise, automated dispensing by syringe pump or liquid handler without co-solvent addition. This is a decisive advantage over solid triphenyltin chloride (mp 103–108 °C) in high-throughput experimentation and flow chemistry settings where pre-dissolution introduces variability and solvent compatibility constraints.

PVC Heat Stabilizer Formulations Requiring Long-Term Thermal Durability

Industrial rigid PVC formulations operating at sustained elevated temperatures (180–220 °C) benefit from octyl-substituted organotin stabilizers because the longer alkyl chains reduce volatility and retard thermal dehydrochlorination more effectively than butyl analogs [1]. Trioctyl(phenyl)stannane can serve as a co-stabilizer or intermediate for monooctyltin tris(mercaptoacetate) stabilizers, contributing to extended product lifespan.

Environmental Fate and Bioaccumulation Studies of Monophenyltin Species

Environmental chemists studying the distribution and persistence of phenyltin species use trioctyl(phenyl)stannane as a model compound representing the high-logP extreme of monophenyltins. Its logP of 10.65 predicts a bioconcentration factor orders of magnitude greater than that of triphenyltin chloride , making it a valuable probe for method development in GC-MS or LC-MS/MS analysis of organotins in fatty matrices such as fish tissue or sediment.

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